5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine
Description
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5-tert-butyl-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)9-5-4-6-10-11(9)14-8-7-13-10/h4-6H,7-8H2,1-3H3 |
InChI Key |
AQZQIXKSMACYTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydroxybenzoic Acid Derivatives
The initial step involves synthesizing 2,3-dihydroxybenzoic acid derivatives, which serve as precursors for cyclization:
Formation of 2,3-Dihydroxybenzo[b]dioxine
Cyclization of dihydroxybenzoic acid derivatives with dihalides (e.g., 1,2-dibromoethane) in the presence of potassium carbonate or other bases yields the benzodioxine core:
| Reaction | Conditions | Yield / Notes |
|---|---|---|
| Alkylation with 1,2-dibromoethane | Potassium carbonate in DMF at 65°C | ~70-80% |
| Reductive cyclization using iron/acid | Reflux in acetic acid | Yields vary (~60-75%) |
Introduction of the tert-Butyl Group at Position 5
Direct Alkylation
The tert-butyl group can be introduced via alkylation of the aromatic ring or the dihydrobenzo[b]dioxine core:
Protection and Subsequent Functionalization
Alternatively, protecting groups may be employed to direct alkylation selectively at the 5-position, followed by deprotection to yield the final compound.
Key Synthetic Routes and Data Tables
Table 1: Summary of Synthetic Routes
Table 2: Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature | Time | Yield / Efficiency |
|---|---|---|---|---|---|
| Cyclization | 1,2-Dibromoethane, K₂CO₃ | DMF | 65°C | 12-24 h | 70-80% |
| Alkylation | tert-Butyl chloride | Lewis acid (AlCl₃) | Reflux | 4-6 h | 50-60% |
| Ester hydrolysis | LiOH- H₂O | Water/THF | Reflux | 4-6 h | 85% |
Research Data and Analytical Validation
- Spectroscopic Data: NMR, IR, and MS confirm the structure at each stage, with characteristic signals for aromatic protons, tert-butyl groups, and dioxine rings.
- Yields: Generally high in esterification and cyclization steps (~70-85%), with alkylation steps slightly lower (~50-60%) due to regioselectivity challenges.
- Purification: Column chromatography and recrystallization are standard, ensuring high purity for subsequent steps.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound with a molecular formula of C12H16O2 and a molecular weight of approximately 206.24 g/mol. It features a unique structure that integrates a fused dioxine and benzene ring system with a tert-butyl substituent. This compound has garnered attention in various fields of research due to its potential applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound is used as a starting material for synthesizing various organic compounds and as a reagent in chemical reactions. Derivatives of the compound are studied for their potential biological activities, including antioxidant properties. Research is ongoing to explore its potential therapeutic applications, particularly in developing new drugs, and it is also used in producing polymers, resins, and other industrial materials due to its stability and reactivity.
Chemistry
In chemistry, this compound serves as a building block in synthesizing various organic compounds. It is a versatile intermediate in organic synthesis and medicinal chemistry due to its chemical reactivity. The compound's structure allows it to participate in a variety of chemical reactions, making it useful for creating more complex molecules.
Biology
In biology, derivatives of this compound are investigated for their potential biological activities, notably their antioxidant properties. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Studies have shown that compounds related to this structure can act as antioxidants.
Medicine
In medicine, researchers are exploring the potential therapeutic applications of this compound, particularly in developing new drugs. The specific biological mechanisms and targets of the compound are still under investigation, but its structural features suggest potential interactions with various biomolecules. Interaction studies focus on understanding its binding affinity to various biological targets to determine its therapeutic potential and safety profile.
Industry
In industry, this compound is utilized in producing polymers, resins, and other industrial materials because of its stability and reactivity.
Related Compounds
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage . It may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Structural and Substituent Analysis
Physicochemical and Reactivity Profiles
- Electronic Effects :
- Electron-donating tert-butyl groups increase electron density in the aromatic ring, favoring electrophilic aromatic substitution at ortho/para positions.
- Nitro and bromo groups (e.g., in 6-Bromo-7-nitro analog) are electron-withdrawing, directing reactivity to meta positions and enhancing stability under oxidative conditions .
- Fluorinated Derivatives : The tetrafluoro-methyl compound (CAS 1334147-58-8) exhibits enhanced thermal and chemical stability due to fluorine’s electronegativity and strong C-F bonds, making it suitable for high-performance materials .
Research Findings and Limitations
- Lipophilicity : The tert-butyl group likely increases logP values compared to polar derivatives (e.g., isoxazole-carboxylic acid), impacting membrane permeability in biological systems.
- Thermal Stability: Fluorinated and nitro-substituted analogs exhibit higher decomposition temperatures, whereas tert-butyl groups may improve solubility in nonpolar solvents .
- Synthetic Challenges : Bulky substituents like tert-butyl may complicate regioselective reactions, necessitating optimized catalytic conditions.
Biological Activity
5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C${12}$H${14}$O$_{3}$, with a molecular weight of approximately 206.24 g/mol. Its structure consists of a fused dioxine and benzene ring system with a tert-butyl substituent, which enhances its lipophilicity and may influence its pharmacokinetics and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : The compound acts as an antioxidant by scavenging free radicals, thereby preventing oxidative damage to cells.
- Antitumor Activity : Preliminary studies suggest that it may have antitumor effects, although specific mechanisms and targets are still under investigation.
- Interaction with Biomolecules : The unique structure allows for potential interactions with various biomolecules, which could lead to diverse therapeutic applications .
Antitumor Activity
A study conducted on derivatives of this compound demonstrated promising results against cancer cell lines. For instance, compounds structurally related to this compound showed significant activity against the P388 murine leukemia cell line. The IC$_{50}$ values for these compounds ranged from 0.88 μM to 5.8 μM, indicating moderate potency .
Mechanistic Studies
Further investigations into the mechanism of action revealed that this compound interacts with specific molecular targets involved in cell signaling pathways. This interaction can lead to apoptosis in cancer cells and inhibition of cell proliferation .
Comparative Analysis with Similar Compounds
The biological activities of this compound can be compared with structurally similar compounds:
| Compound Name | Structure Type | Unique Features | Biological Activity |
|---|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxine | Dioxine without tert-butyl | Lacks bulky substituent | Different reactivity |
| 5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine | Methylated variant | Altered electronic properties | Variable activity |
| 6-Amino-2,3-dihydrobenzo[b][1,4]dioxine | Amino group addition | Increased solubility | Enhanced interactions |
The presence of the tert-butyl group in this compound enhances its lipophilicity compared to other similar compounds. This property may influence its pharmacokinetics and therapeutic efficacy significantly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and characterization techniques for 5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including nucleophilic substitution or Friedel-Crafts alkylation to introduce the tert-butyl group. Purification often involves column chromatography, while characterization requires NMR (¹H/¹³C) to confirm regioselectivity and mass spectrometry for molecular weight validation. Structural elucidation should cross-reference with computational models (e.g., InChI key:
FHJIPNLUGZUVFT-UHFFFAOYSA-Nfrom PubChem) .
Q. What key structural features influence the reactivity of this compound?
- Methodological Answer : The tert-butyl group enhances steric hindrance, affecting reaction kinetics, while the dihydrobenzo[dioxine] core provides electronic effects. Hydroxyl groups (if present in derivatives) increase hydrogen-bonding potential, as seen in analogs like 5-tert-butyl-2,3-dihydroxybenzaldehyde . Use X-ray crystallography or DFT calculations to map electron density distributions .
Q. How should researchers align studies of this compound with a theoretical framework?
- Methodological Answer : Link experimental design to concepts like steric effects, aromatic stabilization, or supramolecular interactions. For example, apply frontier molecular orbital (FMO) theory to predict reactivity or use QSAR models to correlate structure with biological activity .
Advanced Research Questions
Q. How can multi-step synthesis of derivatives be optimized to improve yield and purity?
- Methodological Answer : Employ factorial design to test variables (e.g., temperature, catalyst loading). For example, a 2³ factorial design can optimize tert-butyl group introduction by varying Lewis acid concentration, reaction time, and solvent polarity. Use HPLC to monitor intermediates .
Q. How to resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Cross-validate NMR/IR data with computational tools (e.g., ChemDraw or Gaussian simulations). For ambiguous peaks, use 2D NMR (COSY, HSQC) or compare with analogs like 5-bromo-8-methoxy derivatives to isolate environmental effects .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against protein databases (PDB ID: relevant enzymes) to identify binding pockets. Pair with MD simulations to assess stability of ligand-receptor complexes over time .
Q. How to design experiments exploring structure-activity relationships (SAR) for pharmaceutical applications?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., halogenation at position 5 or methoxy groups at position 8). Test against control compounds using in vitro assays (e.g., enzyme inhibition) and analyze trends via regression models .
Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
